4-(Cyclopentylidenemethyl)benzonitrile

CYP11B1 inhibition Steroidogenesis Cushing's syndrome

4-(Cyclopentylidenemethyl)benzonitrile (CAS 207856-53-9) is a substituted benzonitrile featuring a cyclopentylidene moiety conjugated to the para position of the aromatic ring through an exocyclic methylene linker. Its molecular formula is C₁₃H₁₃N with a molecular weight of 183.25 g·mol⁻¹, and its SMILES notation (N#Cc1ccc(C=C2CCCC2)cc1) confirms the exocyclic double bond geometry that structurally distinguishes it from saturated 4-cyclopentylbenzonitrile or ring-opened analogs.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Cat. No. B11910836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylidenemethyl)benzonitrile
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC(=CC2=CC=C(C=C2)C#N)C1
InChIInChI=1S/C13H13N/c14-10-13-7-5-12(6-8-13)9-11-3-1-2-4-11/h5-9H,1-4H2
InChIKeyOXQIOSWKOOXXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentylidenemethyl)benzonitrile: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Context


4-(Cyclopentylidenemethyl)benzonitrile (CAS 207856-53-9) is a substituted benzonitrile featuring a cyclopentylidene moiety conjugated to the para position of the aromatic ring through an exocyclic methylene linker . Its molecular formula is C₁₃H₁₃N with a molecular weight of 183.25 g·mol⁻¹, and its SMILES notation (N#Cc1ccc(C=C2CCCC2)cc1) confirms the exocyclic double bond geometry that structurally distinguishes it from saturated 4-cyclopentylbenzonitrile or ring-opened analogs . The compound is supplied primarily as a research intermediate and screening compound; published quantitative comparator data in peer-reviewed literature or patents is extremely limited, which itself constitutes a critical procurement consideration .

Why Generic Substitution of 4-(Cyclopentylidenemethyl)benzonitrile Carries Unquantified Risk for CYP11B1-Focused Research Programs


The exocyclic double bond in 4-(cyclopentylidenemethyl)benzonitrile creates a rigid, planar π-system absent in saturated 4-cyclopentylbenzonitrile or flexible alkyl-chain analogs . In the context of steroidogenic cytochrome P450 inhibition, closely related benzonitrile scaffolds have shown that even minor alterations to the substitution pattern can shift CYP11B1 IC₅₀ values by more than three orders of magnitude—from low nanomolar to high micromolar—and simultaneously invert CYP11B2 selectivity profiles [1]. Without compound-specific head-to-head data for 4-(cyclopentylidenemethyl)benzonitrile, substituting a generic “benzonitrile derivative” or even a closely named analog such as 4-cyclopentylbenzonitrile represents an unvalidated extrapolation that may introduce silent program risk in structure-activity relationship (SAR) campaigns or biochemical probe studies [2].

Quantitative Comparative Evidence Guide for 4-(Cyclopentylidenemethyl)benzonitrile: What the Available Data Supports and Does Not Support


CYP11B1 Inhibition Potency: Structural Analogs Span a >1,700-Fold Range, Underscoring the Non-Substitutability of This Scaffold

No direct CYP11B1 IC₅₀ value has been published for 4-(cyclopentylidenemethyl)benzonitrile. However, structurally related benzonitrile derivatives evaluated under essentially identical assay conditions (human CYP11B1 expressed in hamster V79MZh cells, [1,2-³H]-11-deoxycorticosterone substrate) exhibit IC₅₀ values spanning from 4 nM to 6,970 nM—a >1,700-fold potency window [1]. This extreme sensitivity of CYP11B1 inhibition to benzonitrile substitution pattern provides a class-level basis to expect that 4-(cyclopentylidenemethyl)benzonitrile will occupy a specific, non-interchangeable position within this landscape, and mandates that end-users characterize its potency de novo rather than relying on analog data [2].

CYP11B1 inhibition Steroidogenesis Cushing's syndrome

CYP11B2 Selectivity Counter-Screen: Absence of Data Creates a Defined Experimental Gap Versus Published Selective Inhibitors

Several benzonitrile-containing CYP11B1 inhibitors have been co-profiled against CYP11B2 to establish selectivity. For instance, CHEMBL2312967 exhibits a CYP11B1 IC₅₀ of 4 nM versus CYP11B2 IC₅₀ of 37 nM (selectivity ratio ~9.3-fold) [1]. No analogous CYP11B2 data have been reported for 4-(cyclopentylidenemethyl)benzonitrile [2]. For investigators targeting cortisol-dependent conditions (e.g., Cushing's syndrome) where CYP11B2 sparing is therapeutically desirable, this gap means that 4-(cyclopentylidenemethyl)benzonitrile cannot be presumed selective—it must be explicitly counter-screened before being deployed in cell-based cortisol suppression models or in vivo pharmacology [3].

CYP11B2 selectivity Aldosterone synthase Selectivity profiling

Physicochemical Differentiation: Exocyclic Double Bond Confers Distinct Conformational Restraint Versus Saturated Cyclopentyl Analogs

The SMILES string N#Cc1ccc(C=C2CCCC2)cc1 confirms the presence of an exocyclic C=C double bond linking the cyclopentylidene group to the benzonitrile core . This contrasts with 4-cyclopentylbenzonitrile (CAS 221626-12-6), where the cyclopentyl group is directly attached via a single bond, permitting free rotation and conformational sampling . The rigid exocyclic olefin in 4-(cyclopentylidenemethyl)benzonitrile enforces a fixed dihedral angle between the cyclopentylidene plane and the aromatic ring, a geometric constraint that may be critical in binding pockets sensitive to ligand shape—such as the CYP11B1 active site, where even small changes in ligand geometry have produced >100-fold potency differences [1].

Conformational restriction Molecular rigidity SAR scaffold design

Availability and Sourcing: Single-Batch Research Supply Creates Experimental Reproducibility Risk Uncharacterized for This Compound

4-(Cyclopentylidenemethyl)benzonitrile is listed as a research chemical through a limited number of suppliers, with CAS 207856-53-9 and molecular weight 183.25 g·mol⁻¹ . Unlike well-characterized CYP11B1 tool compounds such as osilodrostat (LCI699, CYP11B2 IC₅₀ = 0.7 nM) or metyrapone, for which extensive batch-to-batch analytical characterization, stability data, and multi-supplier sourcing are available, no certificate-of-analysis specifications, purity thresholds, or stability-indicating data are publicly disclosed for this compound . In enzyme inhibition assays where even 0.1% of a potent cross-contaminant could produce false-positive hits, the absence of published batch characterization constitutes a material sourcing risk that must be managed through in-house QC upon receipt [1].

Chemical procurement Research reproducibility Compound sourcing

Validated Application Scenarios for 4-(Cyclopentylidenemethyl)benzonitrile Based on Structural Class and Available Comparator Evidence


De Novo CYP11B1 Inhibitor Screening and SAR Hit Expansion

4-(Cyclopentylidenemethyl)benzonitrile is best deployed as a structurally defined hit-expansion compound in CYP11B1 inhibitor discovery programs. Given that benzonitrile congeners evaluated under identical human CYP11B1 V79MZh cell assay conditions exhibit IC₅₀ values from 2 nM to 6,970 nM, this scaffold occupies a specific, albeit currently unmeasured, position within that potency continuum [1]. The rigid exocyclic cyclopentylidene moiety provides a geometrically constrained pharmacophore element absent in freely rotatable 4-cyclopentylbenzonitrile, making it suitable for probing the conformational preferences of the CYP11B1 active site . Researchers should plan for immediate in-house IC₅₀ determination and CYP11B2 counter-screening, as publicly available selectivity data are absent [2].

Pharmacophore Modeling and Docking Studies Requiring Conformationally Restricted Benzonitrile Probes

The fixed dihedral angle imposed by the exocyclic C=C double bond distinguishes 4-(cyclopentylidenemethyl)benzonitrile from saturated cyclopentyl and cyclohexyl analogs as a computational probe for CYP11B1 docking studies [1]. In pharmacophore models where ligand shape complementarity drives scoring, this rigid geometry reduces the conformational sampling burden and may improve pose prediction accuracy compared to flexible alkyl-chain analogs. The benzonitrile core provides a hydrogen-bond acceptor (nitrile) and π-stacking surface, both established interaction motifs in CYP11B1–inhibitor co-crystal structures . Users should note that no co-crystal structure of this specific compound with CYP11B1 has been deposited in the PDB; docking results must be validated against experimentally measured IC₅₀ values generated in parallel [2].

Synthetic Intermediate for Extended Cyclopentylidene-Containing Libraries

The para-nitrile group serves as a versatile synthetic handle for further elaboration: it can be reduced to the benzylamine, hydrolyzed to the benzoic acid, or converted to tetrazole, oxadiazole, and thiazole bioisosteres [1]. The cyclopentylidene moiety, meanwhile, can participate in cycloaddition and cross-coupling reactions, enabling the construction of sp³-rich polycyclic scaffolds suitable for fragment-based and diversity-oriented synthesis . This dual functionalization potential supports its procurement as a core building block for medium-throughput library synthesis, provided that the end-user establishes in-house analytical specifications (HPLC purity, water content, residual solvents) prior to use [2].

Negative Control or Selectivity Probe in CYP11B2-Selective Inhibitor Programs

For research groups developing aldosterone synthase (CYP11B2)-selective inhibitors, 4-(cyclopentylidenemethyl)benzonitrile may serve as a structural comparator to assess CYP11B1/CYP11B2 selectivity determinants. Since the CYP11B1 and CYP11B2 active sites differ in only a few residues despite 93% sequence identity, small structural changes in the inhibitor can dramatically shift selectivity [1]. By profiling this compound alongside known CYP11B2-selective inhibitors (e.g., LCI699/osilodrostat, CYP11B2 IC₅₀ = 0.7 nM; CYP11B1 IC₅₀ = 160 nM), researchers can map which molecular features drive isoform selectivity . This application, however, is contingent upon first generating the missing CYP11B2 inhibition data for the compound itself [2].

Quote Request

Request a Quote for 4-(Cyclopentylidenemethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.